molecular formula C8H15ClN2O2 B2771661 3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea CAS No. 923106-33-6

3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea

Cat. No.: B2771661
CAS No.: 923106-33-6
M. Wt: 206.67
InChI Key: WVGYYTZZNCSBQI-UHFFFAOYSA-N
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Description

3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea is an organic compound with a unique structure that combines a chlorinated propanoyl group and a methylpropyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea typically involves the reaction of 2-chloropropanoyl chloride with 1-(2-methylpropyl)urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and urea derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Substituted urea derivatives.

    Hydrolysis: Carboxylic acids and urea derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include signal transduction, metabolic regulation, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylpropane: A related compound with a similar chlorinated structure.

    N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: A thiourea derivative with similar applications in catalysis and organic synthesis.

Properties

IUPAC Name

2-chloro-N-(2-methylpropylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-5(2)4-10-8(13)11-7(12)6(3)9/h5-6H,4H2,1-3H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGYYTZZNCSBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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